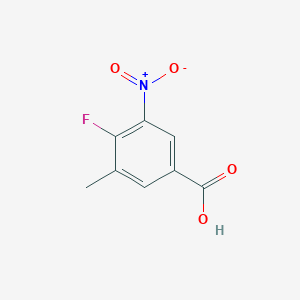

4-Fluoro-3-methyl-5-nitrobenzoic acid

Description

4-Fluoro-3-methyl-5-nitrobenzoic acid (CAS: 1341764-57-5) is a fluorinated aromatic carboxylic acid derivative with a nitro (-NO₂) and methyl (-CH₃) group substituted on the benzene ring. Its IUPAC name is this compound, with the molecular formula C₈H₆FNO₄ and a molecular weight of 215.14 g/mol . The compound is commercially available as a building block for organic synthesis, with applications in pharmaceuticals and agrochemicals due to its electron-withdrawing substituents, which enhance reactivity in coupling and substitution reactions .

Properties

IUPAC Name |

4-fluoro-3-methyl-5-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO4/c1-4-2-5(8(11)12)3-6(7(4)9)10(13)14/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMZHXWQVBIZYBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1341764-57-5 | |

| Record name | 4-fluoro-3-methyl-5-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-methyl-5-nitrobenzoic acid typically involves nitration and fluorination reactions. One common method is the nitration of 4-fluoro-3-methylbenzoic acid using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-methyl-5-nitrobenzoic acid undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas, palladium on carbon, or other metal catalysts.

Nucleophiles: Sodium methoxide, potassium tert-butoxide, etc.

Catalysts: Acid catalysts like sulfuric acid for esterification reactions.

Major Products Formed

Amino Derivatives: Formed by the reduction of the nitro group.

Substituted Derivatives: Formed by nucleophilic substitution of the fluorine atom.

Esters: Formed by esterification of the carboxylic acid group.

Scientific Research Applications

Pharmaceutical Development

4-Fluoro-3-methyl-5-nitrobenzoic acid serves as a precursor in the synthesis of novel benzimidazole derivatives, which have shown promising anticancer properties. In a study, methyl 4-fluoro-3-nitrobenzoate was synthesized from this compound and subsequently reacted with various aromatic amines to produce compounds with significant biological activity .

Agrochemical Formulations

This compound is also employed in the development of herbicides and pesticides. Its derivatives can enhance the efficacy of agricultural chemicals by improving their selectivity and reducing environmental impact.

Case Study 1: Antimycobacterial Activity

A series of benzimidazole derivatives synthesized from this compound were evaluated for their antimycobacterial activity. The results indicated that several compounds exhibited potent activity against Mycobacterium tuberculosis, suggesting potential for further development as therapeutic agents .

Case Study 2: Environmental Impact

Research on the degradation of herbicides containing similar structural motifs has highlighted the importance of understanding the environmental behavior of this compound derivatives. Studies demonstrated that these compounds could persist in aquatic environments, necessitating further investigation into their biodegradation pathways .

Market Insights

The market for this compound has seen growth due to its applications in pharmaceuticals and agrochemicals. The valuation reached several million USD in recent years, with projections indicating continued expansion as new applications are discovered .

Mechanism of Action

The mechanism of action of 4-Fluoro-3-methyl-5-nitrobenzoic acid depends on its specific application. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the fluorine atom may enhance the compound’s stability and binding affinity to target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Reactivity and Properties

Electron-Withdrawing vs. Electron-Donating Groups

- 4-Nitrobenzoic Acid (CAS 62-23-7) : Lacks fluorine and methyl groups. The nitro group at the para position increases acidity (pKa ~1.7) compared to benzoic acid (pKa ~4.2). However, the absence of fluorine and methyl reduces steric hindrance and electronic complexity .

- 2-Fluoro-6-nitrobenzoic Acid (97% purity) : Contains fluorine and nitro in adjacent positions. The ortho-substitution creates steric strain, lowering solubility in polar solvents compared to the meta-substituted 4-fluoro-3-methyl-5-nitrobenzoic acid .

Halogen Substitution

- 4-Chloro-3-nitrobenzoic Acid (99% purity) : Chlorine, being less electronegative than fluorine but bulkier, reduces the compound’s acidity (estimated pKa ~2.1) and increases lipophilicity. This makes it more suitable for lipid-soluble drug intermediates compared to the fluorine analogue .

Methyl Group Impact

Positional Isomerism

- Key Insight : The position of the nitro group significantly affects electronic distribution. In this compound, the meta-nitro group creates a strong electron-withdrawing effect, stabilizing the deprotonated carboxylic acid form.

Functional Group Variations

- Carboxylic Acid vs. Aldehyde :

- 3-Fluoro-5-nitrobenzaldehyde (CAS 108159-96-2): The aldehyde group enables nucleophilic addition reactions, unlike the carboxylic acid’s propensity for deprotonation or esterification. This makes it useful in Schiff base formation .

- 2,4,5-Trifluoro-3-methyl-6-nitrobenzoic Acid : Additional fluorine atoms increase acidity (pKa ~1.2) and resistance to enzymatic degradation, making it a candidate for antimicrobial agents .

Biological Activity

4-Fluoro-3-methyl-5-nitrobenzoic acid (FMNBA) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial, antifungal, and anticancer activities, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : CHFNO

- Molecular Weight : 201.14 g/mol

- CAS Number : 1341764-57-5

The presence of the nitro group and fluorine atom contributes to its biological activity, making it a valuable scaffold in drug development.

Antibacterial Activity

Research has demonstrated that FMNBA exhibits significant antibacterial properties against various bacterial strains. In particular, studies have shown that it possesses activity against:

- Staphylococcus aureus

- Escherichia coli

- Enterococcus faecalis

The Minimum Inhibitory Concentration (MIC) values for FMNBA and its derivatives have been reported to be lower than those for standard antibiotics, indicating its potential as an effective antibacterial agent. For instance, one study noted an MIC of 39 µg/L against Staphylococcus aureus .

Antifungal Activity

FMNBA has also been evaluated for its antifungal properties. It has shown effectiveness against common fungal pathogens such as:

- Candida albicans

- Aspergillus niger

In comparative studies, FMNBA and its complexes demonstrated higher antifungal activity than traditional antifungal agents like clotrimazole . This suggests that FMNBA could serve as a promising lead compound for developing new antifungal therapies.

Anticancer Activity

The anticancer potential of FMNBA has been explored through various studies. Notably, it has been shown to induce cell death in cancer cell lines through mechanisms involving apoptosis. The following findings highlight its anticancer activity:

- Cell Viability Assays : MTT assays indicated that FMNBA significantly reduced the viability of breast cancer cells with increasing concentrations leading to decreased cell survival .

- IC50 Values : The IC50 values for FMNBA complexes were found to be more potent than those of free ligands when tested against tumor cell lines .

Table 1: Antibacterial Activity of FMNBA

| Bacterial Strain | MIC (µg/L) | Comparison to Gentamycin |

|---|---|---|

| Staphylococcus aureus | 39 | Lower |

| Escherichia coli | 50 | Comparable |

| Enterococcus faecalis | 45 | Lower |

Table 2: Antifungal Activity of FMNBA

| Fungal Strain | MIC (µg/mL) | Comparison to Clotrimazole |

|---|---|---|

| Candida albicans | 25 | Higher |

| Aspergillus niger | 30 | Higher |

Case Studies

- Antibacterial Study : A study conducted on the efficacy of FMNBA against Staphylococcus aureus revealed that the compound's antibacterial action is enhanced when formulated as a complex with metal ions, suggesting synergistic effects that improve its therapeutic potential .

- Anticancer Research : In vitro studies involving various cancer cell lines demonstrated that FMNBA complexes exhibited significant cytotoxic effects, with flow cytometry analysis revealing increased apoptosis rates at higher concentrations .

Q & A

Q. What are the recommended synthetic routes for 4-fluoro-3-methyl-5-nitrobenzoic acid, and how can regioselectivity be controlled?

- Methodological Answer : A feasible approach involves sequential functionalization of a benzoic acid precursor. For example:

Fluorination : Introduce fluorine via electrophilic aromatic substitution (EAS) using a fluorinating agent (e.g., F₂ or Selectfluor®) at the para position relative to the carboxylic acid group.

Methylation : Direct alkylation using methyl iodide (CH₃I) under Friedel-Crafts conditions or via a directed ortho-metalation strategy.

Nitration : Nitrate the aromatic ring using HNO₃/H₂SO₄. The nitro group typically occupies the meta position relative to electron-withdrawing groups (e.g., -COOH), but steric effects from the methyl group may influence regioselectivity .

Key considerations: Monitor reaction temperatures and use spectroscopic tools (e.g., ¹⁹F NMR) to track substituent positions.

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and impermeable lab coats to avoid skin/eye contact.

- Ventilation : Work in a fume hood due to potential dust generation.

- Incompatibilities : Avoid contact with strong oxidizers (e.g., peroxides) to prevent hazardous decomposition .

- Waste Disposal : Neutralize acidic waste with bicarbonate before disposal.

Q. How can this compound be characterized using spectroscopic methods?

- Methodological Answer :

- ¹H/¹³C NMR : Identify substituent positions via coupling patterns (e.g., fluorine splitting in ¹H NMR).

- IR Spectroscopy : Confirm carboxylic acid (-COOH, ~1700 cm⁻¹) and nitro (-NO₂, ~1520/1350 cm⁻¹) groups.

- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular weight (C₈H₆FNO₄: theoretical 215.02 g/mol).

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

- Methodological Answer :

- Data Collection : Grow single crystals via slow evaporation in a solvent like DMSO/water.

- Structure Refinement : Use SHELXL for small-molecule refinement. Key parameters:

- Assign anisotropic displacement parameters for heavy atoms (F, O, N).

- Validate hydrogen bonding using SHELXPRO .

- Visualization : Generate ORTEP-3 diagrams to depict thermal ellipsoids and confirm substituent geometry .

Q. What challenges arise during the reduction of the nitro group in this compound, and how can they be mitigated?

- Methodological Answer :

- Reduction Method : Use Sn/HCl (traditional) or catalytic hydrogenation (H₂/Pd-C).

- Challenges :

- The electron-withdrawing -COOH group slows reduction; elevated temperatures (60–80°C) may be needed.

- Fluorine may deactivate the catalyst; test alternative catalysts (e.g., Raney Ni).

- Monitoring : Track progress via TLC (disappearance of nitro Rf spot) and ¹H NMR (appearance of -NH₂ signals) .

Q. How can conflicting spectroscopic data (e.g., unexpected NOE effects in NMR) be resolved for derivatives of this compound?

- Methodological Answer :

- Complementary Techniques :

X-ray Diffraction : Resolve spatial arrangements definitively.

DFT Calculations : Simulate NMR chemical shifts using Gaussian or ORCA software.

- Dynamic Effects : Consider rotational barriers (e.g., methyl group rotation) causing averaged signals. Variable-temperature NMR can decouple these effects .

Q. What strategies optimize regioselectivity in further functionalization (e.g., introducing a bromine atom)?

- Methodological Answer :

- Directing Groups : Utilize the -COOH group to direct electrophiles (e.g., Br₂/FeBr₃) to the ortho/para positions.

- Steric Effects : The methyl group may block substitution at C-3; use bulky reagents to favor less hindered sites.

- Computational Modeling : Predict reactive sites using molecular electrostatic potential (MEP) maps via Gaussian .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.